

solubility of 2-(2-Hydroxy-1-naphthyl)acetic acid in methanol

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Compound of Interest

Compound Name: 2-(2-Hydroxy-1-naphthyl)acetic acid

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An In-depth Technical Guide to the Solubility of **2-(2-Hydroxy-1-naphthyl)acetic Acid** in Methanol

Introduction

2-(2-Hydroxy-1-naphthyl)acetic acid is a naphthalene derivative with significant research interest, particularly due to its structural similarity to synthetic auxins like 1-Naphthaleneacetic acid (NAA), which are used to regulate plant growth.^[1] Its application in organic synthesis and as a tool for studying radical reaction mechanisms further underscores its importance in the chemical and agricultural sciences.^[1] A fundamental understanding of its physicochemical properties, most notably its solubility, is paramount for its effective use in any application, from reaction chemistry to formulation development.

This guide provides a comprehensive technical overview of the solubility of **2-(2-Hydroxy-1-naphthyl)acetic acid** in methanol. As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of the principles governing this solubility and to equip researchers with the robust experimental methodology required to determine it accurately. We will explore the theoretical underpinnings of the solute-solvent interactions, present a field-proven experimental protocol, and discuss the analysis of the resulting data.

Physicochemical Profile of 2-(2-Hydroxy-1-naphthyl)acetic Acid

A thorough understanding of a compound's solubility begins with its molecular and physical characteristics. These properties dictate its interaction with the solvent at a molecular level.

Property	Value	Source
IUPAC Name	2-(2-hydroxynaphthalen-1-yl)acetic acid	[2]
CAS Number	10441-45-9	[1][3]
Molecular Formula	C ₁₂ H ₁₀ O ₃	[2]
Molecular Weight	202.21 g/mol	[1][2]
Computed XLogP3	2.3	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility. This principle is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

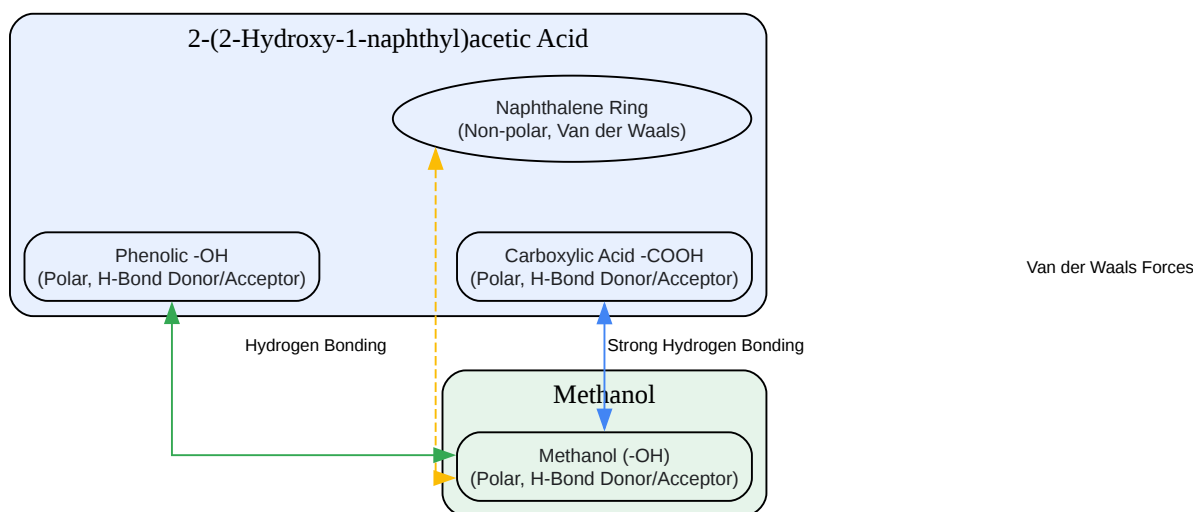
Molecular Structure Analysis:

- **2-(2-Hydroxy-1-naphthyl)acetic Acid** (Solute): This molecule possesses both polar and non-polar characteristics. The bulky, aromatic naphthalene ring system is inherently non-polar and hydrophobic. Conversely, the molecule features two key polar functional groups: a phenolic hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] These groups are capable of acting as both hydrogen bond donors and acceptors, imparting a significant degree of polarity to the molecule.

- **Methanol (Solvent):** Methanol (CH_3OH) is a polar, protic solvent. Its polarity arises from the electronegative oxygen atom in the hydroxyl group, creating a molecular dipole. The hydroxyl group allows methanol to readily participate in hydrogen bonding as both a donor and an acceptor.

Expected Intermolecular Interactions:

The solubility of **2-(2-Hydroxy-1-naphthyl)acetic acid** in methanol is anticipated to be favorable due to the strong potential for hydrogen bonding between the solute's hydroxyl and carboxylic acid groups and the solvent's hydroxyl group. The carboxylic acid group, in particular, can form more hydrogen bonds than a simple alcohol, which generally enhances solubility in polar protic solvents.



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Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

- Preparation of Saturated Solution:

- Add an excess amount of **2-(2-Hydroxy-1-naphthyl)acetic acid** to a known volume of high-purity methanol in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation. [4] * Causality: Using excess solute guarantees that the solution reaches its maximum solute concentration at the given temperature, which is the definition of a saturated solution. Sealing the vessel prevents solvent evaporation, which would alter the concentration.
- Equilibration:
 - Place the sealed container in a constant-temperature bath or shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
 - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.
 - Causality: Constant agitation ensures the entire volume of the solvent is exposed to the solute, facilitating dissolution. A long equilibration time is necessary because the dissolution process can be slow, and reaching a true equilibrium state is critical for accuracy. [5]
- Sample Collection and Filtration:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.45 µm PTFE filter). This must be done at the equilibration temperature to prevent precipitation or further dissolution.
 - Causality: Filtration is a critical step to separate the saturated solution from any undissolved micro-particles, which would artificially inflate the final measured mass of the solute.
- Gravimetric Analysis:
 - Tare a clean, dry, and pre-weighed sample vial (Mass = W_1). [6] * Dispense the filtered, saturated solution into the tared vial.

- Immediately weigh the vial containing the solution (Mass = W_2).
 - Causality: Weighing the solution rather than relying on volumetric measurement accounts for the solution's density, leading to a more accurate determination of the solvent mass.
 - Solvent Removal and Drying:
 - Evaporate the methanol from the vial. This can be done in a fume hood, on a hot plate at low temperature, or more efficiently using a rotary evaporator or a gentle stream of nitrogen.
 - Once the bulk solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
 - Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it (Mass = W_3). Repeat the drying and weighing process until a constant mass is achieved.
- [6] * Causality: Drying to a constant weight is the only way to self-validate that all solvent has been removed. Failure to do so is a common source of experimental error. Cooling in a desiccator prevents the hygroscopic dried solute from absorbing atmospheric moisture.

Data Analysis and Thermodynamic Modeling

Once the experimental data is collected, the solubility can be calculated and expressed in various units.

Calculations:

- Mass of Solute: $M_{\text{solute}} = W_3 - W_1$
- Mass of Solvent: $M_{\text{solvent}} = W_2 - W_3$
- Solubility (g / 100 g solvent): $S = (M_{\text{solute}} / M_{\text{solvent}}) * 100$
- Solubility (mol/L): To express solubility in molarity, the density of the saturated solution must be determined.

Thermodynamic Modeling:

If solubility is determined at multiple temperatures, the data can be fitted to thermodynamic models like the van't Hoff equation or the modified Apelblat equation. [5] These models can provide valuable insights into the thermodynamics of the dissolution process.

- van't Hoff Equation: This model relates the mole fraction solubility (x) to temperature (T) and allows for the calculation of the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution. [5][7] A positive ΔH° indicates an endothermic dissolution process, which is typical for the solubility of crystalline solids. [7]

Conclusion

While specific quantitative data for the solubility of **2-(2-Hydroxy-1-naphthyl)acetic acid** in methanol is not readily available in the literature, a thorough analysis of its molecular structure provides a strong theoretical basis for predicting favorable solubility. The presence of both hydroxyl and carboxylic acid functional groups allows for potent hydrogen bonding with the polar protic methanol solvent.

For drug development professionals and researchers, this guide provides a robust, first-principles approach to understanding and, critically, determining this value. The detailed gravimetric protocol is designed for high accuracy and self-validation, ensuring that the data generated is reliable. By controlling for factors like temperature and purity, and by applying rigorous experimental technique, researchers can confidently establish the solubility parameters necessary for advancing their work.

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